

Biocompatibility and Toxicity of m-PEG11-OH: An In-depth Technical Guide

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Compound of Interest				
Compound Name:	m-PEG11-OH			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of methoxy-undecaethylene glycol (**m-PEG11-OH**). Given the limited direct experimental data available for this specific oligomer, this guide synthesizes information from studies on structurally related polyethylene glycols (PEGs), methoxy-PEGs (mPEGs), and ethylene glycol ethers. This approach provides a robust framework for understanding the potential biological interactions of **m-PEG11-OH** and offers detailed protocols for its empirical evaluation.

Executive Summary

m-PEG11-OH is a monodisperse polyethylene glycol derivative with a precise chain length of eleven ethylene glycol units and a terminal methoxy group. Such molecules are of significant interest in pharmaceutical sciences for their potential use as linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the surface modification of nanoparticles and drug delivery systems.[1] Generally, PEGs are considered biocompatible and non-toxic.[2][3] However, the immunogenicity of PEGylated materials has been a subject of increasing investigation.[4] This guide delves into the critical aspects of biocompatibility and toxicity, presenting available data from related compounds and outlining the necessary experimental procedures to definitively characterize **m-PEG11-OH**.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	Methoxy-undecaethylene glycol	Generic
Synonyms	O-Methyl-undecaethylene glycol; m-PEG11-alcohol	Generic
CAS Number	114740-40-8	Generic
Molecular Formula	C23H48O12	Generic
Molecular Weight	516.62 g/mol	Generic

Biocompatibility Assessment

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For **m-PEG11-OH**, key aspects of biocompatibility include its potential to cause cell death (cytotoxicity), rupture red blood cells (hemolysis), and elicit an immune response (immunogenicity).

In Vitro Cytotoxicity

Cytotoxicity assays are a fundamental first step in evaluating the biocompatibility of a material. These assays measure the degree to which a substance is toxic to cells. While no specific cytotoxicity data for **m-PEG11-OH** was found, studies on various PEG derivatives indicate that their toxicity is generally low.[2] For instance, PEG 400 and PEG 2000 were found to be almost non-cytotoxic at a concentration of 5 mg/mL.[2] However, some shorter-chain ethylene glycol oligomers, like triethylene glycol, have shown toxicity at high concentrations.[2]

Table 1: Representative Cytotoxicity Data for PEG Derivatives



Compound	Cell Line	Assay	IC50 / % Viability	Reference
PEG 2000	L929	Not Specified	~100% viability at 5 mg/mL	[2]
PEG 4000	L929	Not Specified	Decreased viability at 5 mg/mL	[2]
Triethylene Glycol (TEG)	L929	Not Specified	Toxic at high concentrations	[2]
mPEGA-480	HeLa, L929	Not Specified	Obvious cytotoxicity	[2]
mPEGMA-500	HeLa, L929	Not Specified	Obvious cytotoxicity	[2]

It is important to note that the acrylate (mPEGA) and methacrylate (mPEGMA) derivatives, which are monomers for polymerization, show more significant cytotoxicity.[2] As **m-PEG11-OH** is a simple alcohol, it is expected to have a cytotoxicity profile more aligned with the non-derivatized PEG oligomers.

Hemolytic Potential

Hemolysis assays are crucial for materials that will have direct or indirect contact with blood. These assays determine the ability of a substance to damage red blood cells, leading to the release of hemoglobin. Generally, PEGs are considered non-hemolytic and can even be used to reduce mechanically induced hemolysis.[5]

Table 2: Representative Hemolysis Data for PEGylated Nanoparticles



Material	Concentration	Hemolysis (%)	Reference
nGO (graphene oxide)	up to 50 μg/mL	Low	[5]
nGO-PEG	up to 50 μg/mL	Low	[5]
nGO	200 μg/mL	10.7	[5]
nGO-PEG	200 μg/mL	8.0	[5]

These data suggest that PEGylation can reduce the hemolytic activity of other materials.[5] It is anticipated that **m-PEG11-OH** in its free form would exhibit very low hemolytic potential.

Immunogenicity

The potential for PEGylated materials to elicit an immune response, leading to the formation of anti-PEG antibodies, is a significant consideration in drug development.[4] The presence of pre-existing anti-PEG antibodies in a portion of the human population has been reported.[4][6] These antibodies can affect the efficacy and safety of PEGylated therapeutics.

Weak immunogenicity has been observed for some PEGylated proteins in animal models, which in some cases can be mitigated after a recovery period.[6] An immunogenicity risk assessment is a critical component of the preclinical development of any PEGylated therapeutic.[4]

Toxicity Profile

The toxicity of a substance is its inherent ability to cause adverse health effects. For **m-PEG11-OH**, this would be evaluated through in vitro and in vivo studies.

Acute Toxicity

Acute toxicity studies, often determining the LD50 (the dose lethal to 50% of a test population), are a standard part of toxicological assessment. While no specific LD50 for **m-PEG11-OH** has been published, data for related short-chain glycol ethers and PEGs provide some context. Ethylene glycol and diethylene glycol have low acute toxicity in laboratory animals, with oral LD50 values generally greater than 5,000 mg/kg.[7] For methoxy poly(ethylene



glycol)/poly(epsilon-caprolactone) (MePEG/PCL) nanospheres, the LD50 was determined to be 1.47 g/kg in mice.[8]

Table 3: Representative Acute Oral LD50 Values for Related Compounds

Compound	Species	LD50 (mg/kg)	Reference
Ethylene Glycol	Rat, Mouse	> 5,000	[7]
Diethylene Glycol	Rat, Mouse	> 5,000	[7]
MePEG/PCL Nanospheres	Mouse	1,470	[8]

It is important to consider that the toxicity of glycol ethers can be mediated by their metabolites. For example, ethylene glycol is metabolized to toxic intermediates like glycolic acid and oxalic acid.[7] The metabolic fate of **m-PEG11-OH** would be a key factor in its overall toxicity profile.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are necessary to understand the potential effects of long-term exposure. For some glycol ethers, repeated exposure has been linked to effects on the hematopoietic system, testes, and embryonic development.[9][10] However, these effects are typically associated with shorter ethylene glycol ethers like ethylene glycol monomethyl ether (EGME).[9][10] Longer-chain PEGs are generally considered to have a very low order of chronic toxicity.[3]

Experimental Protocols

To definitively determine the biocompatibility and toxicity of **m-PEG11-OH**, a series of standardized in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]



Materials:

- m-PEG11-OH stock solution (in a suitable solvent, e.g., sterile PBS or cell culture medium)
- Human cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader (570 nm)

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of the m-PEG11-OH stock solution in complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of **m-PEG11-OH**. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.



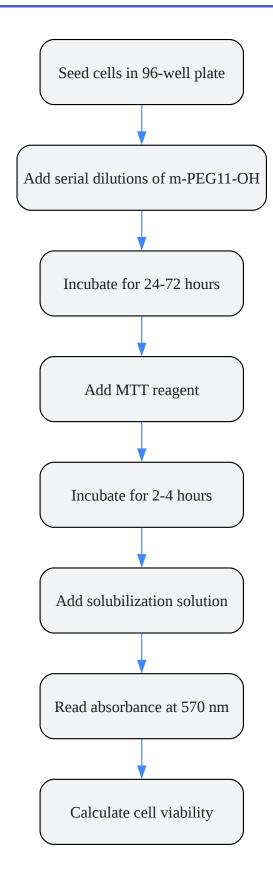




• Calculate the percentage of cell viability for each concentration relative to the negative control.

Diagram of Cytotoxicity Assay Workflow:





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Caption: Workflow for the in vitro MTT cytotoxicity assay.



Hemolysis Assay

This protocol is adapted from standard methods to assess the hemolytic potential of a substance.[5][14][15][16][17]

Materials:

- m-PEG11-OH solutions at various concentrations in phosphate-buffered saline (PBS)
- Fresh whole blood from a healthy donor (with anticoagulant, e.g., heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- Triton X-100 (1% v/v in PBS) for positive control
- Centrifuge
- Spectrophotometer (540 nm)

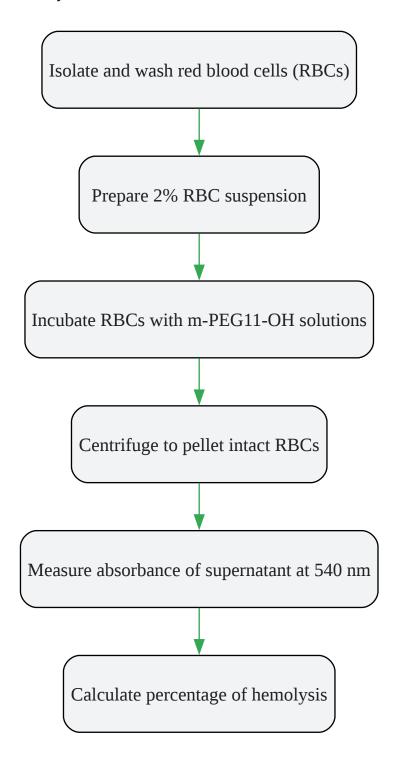
Procedure:

- Collect fresh whole blood and centrifuge to pellet the red blood cells (RBCs).
- Wash the RBC pellet with PBS several times until the supernatant is clear.
- Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
- In a series of microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the m-PEG11-OH solutions at different concentrations.
- For the negative control, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.
- For the positive control, mix 0.5 mL of the RBC suspension with 0.5 mL of 1% Triton X-100.
- Incubate all tubes at 37°C for 1 hour with gentle agitation.
- Centrifuge the tubes to pellet the intact RBCs.
- Carefully transfer the supernatant to a new 96-well plate.



- Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
- Calculate the percentage of hemolysis using the following formula: % Hemolysis =
 [(Abs_sample Abs_neg_control) / (Abs_pos_control Abs_neg_control)] * 100

Diagram of Hemolysis Assay Workflow:





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Caption: Workflow for the in vitro hemolysis assay.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study based on the OECD Test Guideline 423 (Acute Toxic Class Method).[18] This method uses a stepwise procedure with a small number of animals.

Animals:

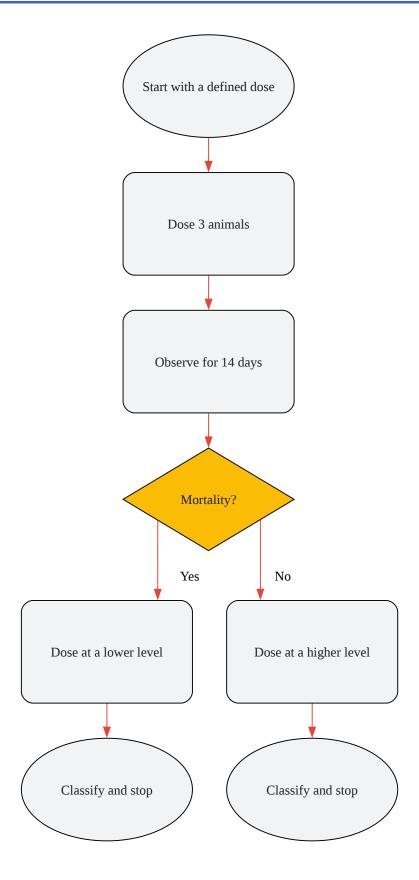
• Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

- Fast the animals overnight before dosing.
- Administer a single oral dose of m-PEG11-OH to a group of three animals at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
- Observe the animals closely for the first few hours after dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight.
- The outcome of the first step (number of surviving animals) determines the next step:
 - If mortality occurs, the next step involves dosing at a lower fixed dose level.
 - If no mortality occurs, the next step involves dosing at a higher fixed dose level.
- The procedure is continued until a stopping criterion is met, which allows for the classification of the substance's acute toxicity.

Diagram of OECD 423 Logic:





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Caption: Decision-making process in the OECD 423 acute toxic class method.



Conclusion

m-PEG11-OH holds promise for various biomedical applications due to the generally favorable biocompatibility of polyethylene glycols. Based on the available data for structurally similar compounds, it is anticipated that **m-PEG11-OH** will exhibit low cytotoxicity and hemolytic potential. However, the possibility of immunogenicity should be carefully considered and evaluated, especially if it is to be used in therapeutic applications. The experimental protocols provided in this guide offer a clear path for the comprehensive in vitro and in vivo characterization of **m-PEG11-OH**, which is essential for its safe and effective translation into clinical and research settings. Rigorous testing according to established guidelines will be paramount in fully elucidating its biocompatibility and toxicity profile.

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